2-bromo-5-(difluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF2O It is a brominated phenol derivative that contains a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethyl)phenol using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can undergo reduction to form methyl or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of methylated or other reduced derivatives
Scientific Research Applications
2-Bromo-5-(difluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethyl)phenol involves its interaction with various molecular targets. The bromine and difluoromethyl groups contribute to its reactivity and ability to form hydrogen bonds. These interactions can affect biological pathways and molecular targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but contains a pyridine ring instead of a phenol ring.
2-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-(difluoromethyl)phenol: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-5-(difluoromethyl)phenol is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1261760-40-0 |
---|---|
Molecular Formula |
C7H5BrF2O |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H |
InChI Key |
VBJXQYBZTQBMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.